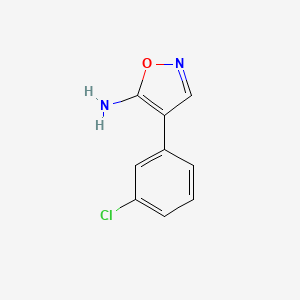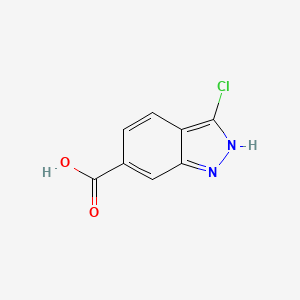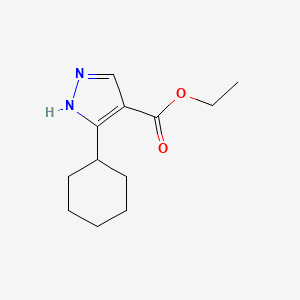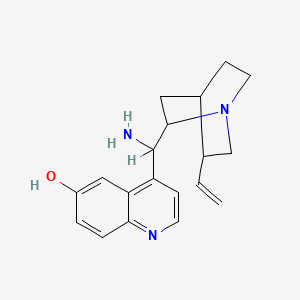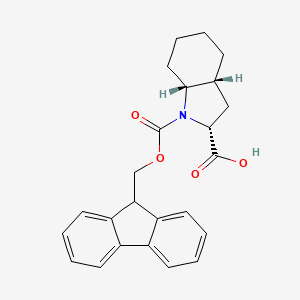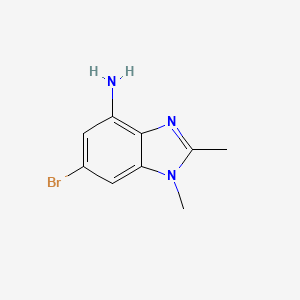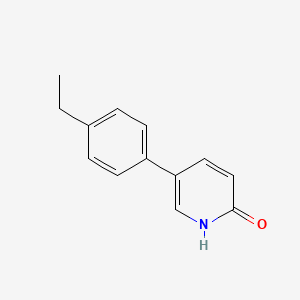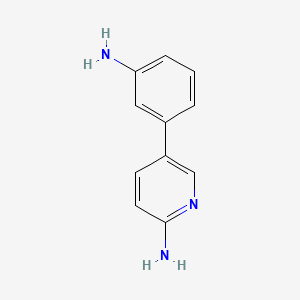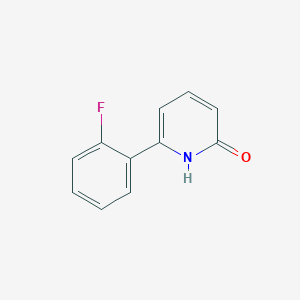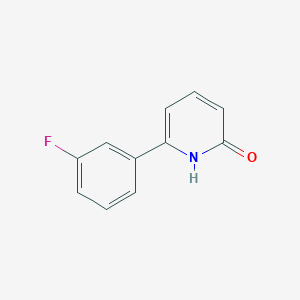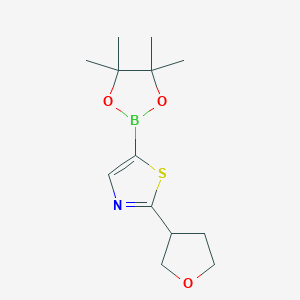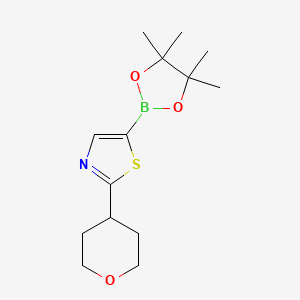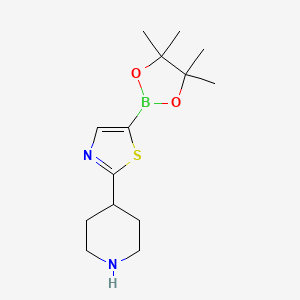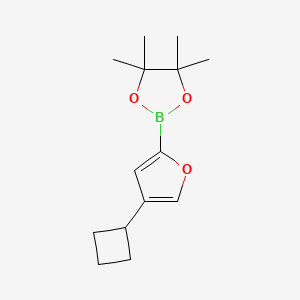
4-(Cyclobutyl)furan-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclobutyl)furan-2-boronic acid pinacol ester: is an organoboron compound that features a furan ring substituted with a cyclobutyl group and a boronic acid ester moiety. This compound is of significant interest in organic synthesis due to its versatility as a building block in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclobutyl group: This step involves the alkylation of the furan ring with a cyclobutyl halide in the presence of a base.
Boronic acid ester formation: The final step involves the reaction of the furan derivative with a boronic acid or boronic ester under suitable conditions, often using a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various oxygenated derivatives.
Reduction: The boronic ester moiety can be reduced to form the corresponding borane.
Substitution: The boronic ester can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Oxygenated furans.
Reduction: Borane derivatives.
Substitution: Various substituted furans depending on the coupling partner.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Biological Probes: Can be used to create probes for studying biological systems.
Industry:
Material Science: Used in the synthesis of materials with specific electronic properties.
Agrochemicals: Potential use in the synthesis of agrochemical intermediates.
Mechanism of Action
The mechanism of action of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide coupling partner.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
- 4-(Cyclopropyl)furan-2-boronic acid pinacol ester
- 4-(Cyclopentyl)furan-2-boronic acid pinacol ester
- 4-(Cyclohexyl)furan-2-boronic acid pinacol ester
Uniqueness:
- Steric Effects : The cyclobutyl group provides unique steric effects compared to other cycloalkyl groups, which can influence the reactivity and selectivity in chemical reactions.
- Electronic Effects : The electronic properties of the cyclobutyl group can also affect the overall reactivity of the compound.
Properties
IUPAC Name |
2-(4-cyclobutylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-8-11(9-16-12)10-6-5-7-10/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPSWHDJRPGTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)
